Cas no 187753-62-4 (ethyl 6-methoxy-1-benzothiophene-2-carboxylate)

Ethyl 6-methoxy-1-benzothiophene-2-carboxylate is a versatile heterocyclic compound featuring a benzothiophene core with a methoxy substituent at the 6-position and an ester functional group at the 2-position. This structure imparts favorable reactivity, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The methoxy group enhances electron density, facilitating electrophilic substitution reactions, while the ethyl ester provides a handle for further derivatization. Its stability under standard conditions and compatibility with common synthetic methodologies make it a practical choice for constructing complex molecules. The compound is typically characterized by high purity and consistent performance in coupling and cyclization reactions.
ethyl 6-methoxy-1-benzothiophene-2-carboxylate structure
187753-62-4 structure
Product Name:ethyl 6-methoxy-1-benzothiophene-2-carboxylate
CAS No:187753-62-4
MF:C12H12O3S
MW:236.286882400513
CID:1383157
PubChem ID:11831419
Update Time:2025-05-23

ethyl 6-methoxy-1-benzothiophene-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 6-methoxy-1-benzothiophene-2-carboxylate
    • Ethyl-6-methoxy-1-benzothiophen-2-carboxylat
    • 6-Methoxy-benzo[b]thiophene-2-carboxylic acid ethyl ester
    • 187753-62-4
    • KHPPSSKPSKVPHV-UHFFFAOYSA-N
    • 6-methoxy-benzo[b]-thiophene-2-carboxylic acid ethyl ester
    • SCHEMBL1391041
    • CHEMBL4062420
    • Ethyl 6-methoxybenzo[b]thiophene-2-carboxylate
    • Inchi: 1S/C12H12O3S/c1-3-15-12(13)11-6-8-4-5-9(14-2)7-10(8)16-11/h4-7H,3H2,1-2H3
    • InChI Key: KHPPSSKPSKVPHV-UHFFFAOYSA-N
    • SMILES: S1C(C(=O)OCC)=CC2C=CC(=CC1=2)OC

Computed Properties

  • Exact Mass: 236.05076
  • Monoisotopic Mass: 236.05071541g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 257
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 63.8Ų

Experimental Properties

  • PSA: 35.53

ethyl 6-methoxy-1-benzothiophene-2-carboxylate Pricemore >>

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Additional information on ethyl 6-methoxy-1-benzothiophene-2-carboxylate

Ethyl 6-Methoxy-1-Benzothiophene-2-Carboxylate: A Comprehensive Overview

The compound ethyl 6-methoxy-1-benzothiophene-2-carboxylate (CAS No. 187753-62-4) is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of benzothiophenes, which are heterocyclic aromatic compounds with a sulfur atom in the ring structure. The presence of the methoxy group at position 6 and the carboxylate ester group at position 2 introduces unique electronic and structural properties, making it a valuable compound for various applications.

Recent studies have highlighted the potential of benzothiophene derivatives in advanced materials, particularly in optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The sulfur atom in the benzothiophene ring contributes to its high thermal stability and excellent electron transport properties. These characteristics make ethyl 6-methoxy-1-benzothiophene-2-carboxylate a promising candidate for use in next-generation electronic devices.

The synthesis of ethyl 6-methoxy-1-benzothiophene-2-carboxylate involves a multi-step process that typically includes the formation of the benzothiophene ring followed by functionalization with the methoxy and carboxylate groups. Researchers have explored various synthetic pathways, including cyclization reactions and nucleophilic substitutions, to optimize the yield and purity of this compound. Recent advancements in catalytic methods have further enhanced the efficiency of these reactions, paving the way for large-scale production.

One of the most intriguing aspects of ethyl 6-methoxy-1-benzothiophene-2-carboxylate is its ability to form self-assembled monolayers (SAMs) on various substrates. These SAMs exhibit remarkable stability and can be tailored to specific applications by modifying the functional groups. For instance, incorporating this compound into SAMs has shown potential in improving the performance of sensors and biosensors due to its high sensitivity and selectivity.

In addition to its material science applications, ethyl 6-methoxy-1-benzothiophene-2-carboxylate has also been investigated for its biological properties. Studies have demonstrated that this compound exhibits moderate anti-inflammatory and antioxidant activities, suggesting its potential as a lead compound for drug development. However, further research is required to fully understand its pharmacokinetics and toxicity profile.

The unique combination of electronic, structural, and functional properties of ethyl 6-methoxy-1-benzothiophene-2-carboxylate makes it a versatile compound with wide-ranging applications across multiple disciplines. As researchers continue to explore its potential, this compound is expected to play an increasingly important role in advancing modern technologies and therapeutic interventions.

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